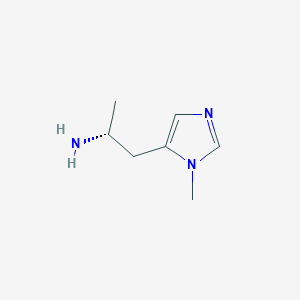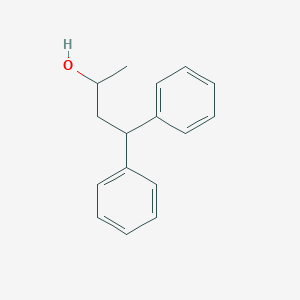
4,4-Diphenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenylbutan-2-ol: is an organic compound with the molecular formula C16H18O It is a secondary alcohol characterized by the presence of two phenyl groups attached to the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-phenyl-2-butanone to produce the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diphenylbutan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 4,4-Diphenylbutan-2-one
Reduction: 4,4-Diphenylbutane
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
4,4-Diphenylbutan-2-ol has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4,4-Diphenylbutan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
4-Phenyl-2-butanol: Similar structure but with only one phenyl group.
4,4-Diphenylbutan-2-one: The oxidized form of 4,4-Diphenylbutan-2-ol.
4,4-Diphenylbutane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These phenyl groups can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Numéro CAS |
36317-60-9 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
4,4-diphenylbutan-2-ol |
InChI |
InChI=1S/C16H18O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
Clé InChI |
KKNYDJZIOUFYLA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
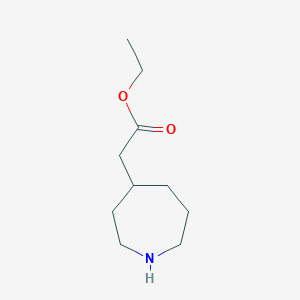
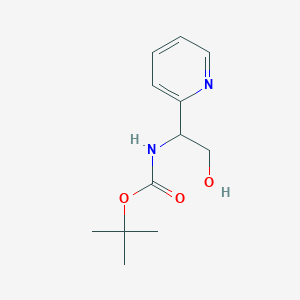

amino}propanoic acid](/img/structure/B13578042.png)
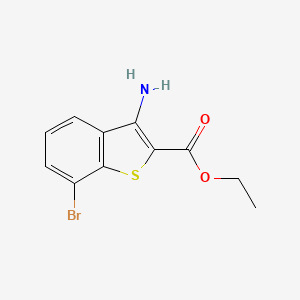
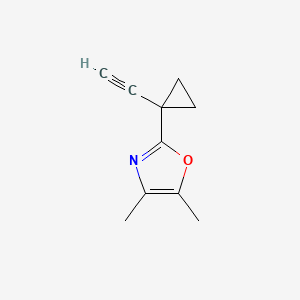
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
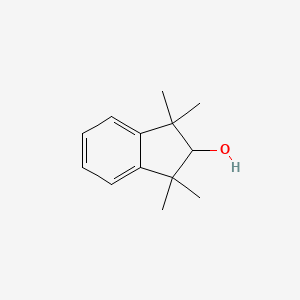

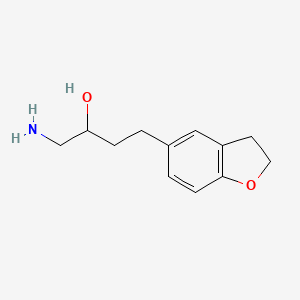
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
